molecular formula C24H30N6O3 B2602791 N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide CAS No. 877631-67-9

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide

Cat. No.: B2602791
CAS No.: 877631-67-9
M. Wt: 450.543
InChI Key: ZLNCLTWQSNLMKN-UHFFFAOYSA-N
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Description

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is a complex organic compound that features multiple functional groups, including an imidazole ring, a furan ring, and a piperazine ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as the imidazole and furan derivatives, followed by their coupling through amide bond formation. Common reagents used in these reactions include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), along with catalysts and solvents suitable for the reaction conditions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.

Major Products

The major products formed from these reactions depend on the specific functional group targeted. For example, oxidation of the furan ring may yield furanones, while substitution on the piperazine ring can introduce various alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving imidazole and piperazine derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to known pharmacophores.

    Industry: Use in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide would depend on its specific biological target. Generally, compounds with imidazole and piperazine rings can interact with enzymes, receptors, or ion channels, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(furan-2-yl)ethyl)oxalamide
  • N1-(3-(1H-imidazol-1-yl)propyl)-N2-(4-phenylpiperazin-1-yl)oxalamide

Uniqueness

N1-(3-(1H-imidazol-1-yl)propyl)-N2-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)oxalamide is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(3-imidazol-1-ylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N6O3/c31-23(26-9-5-11-28-12-10-25-19-28)24(32)27-18-21(22-8-4-17-33-22)30-15-13-29(14-16-30)20-6-2-1-3-7-20/h1-4,6-8,10,12,17,19,21H,5,9,11,13-16,18H2,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNCLTWQSNLMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCCCN3C=CN=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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